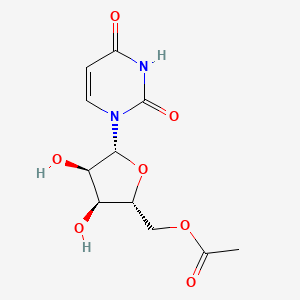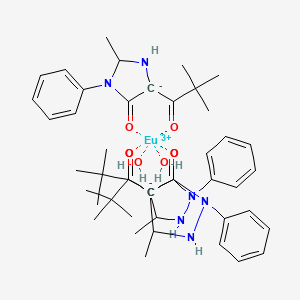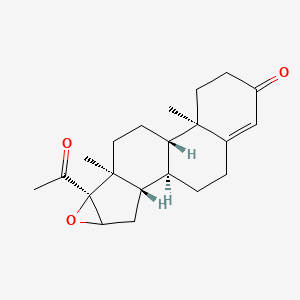
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclopentane, featuring two ester groups attached to the 1 and 3 positions of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate typically involves the esterification of the corresponding cyclopentane-1,3-dicarboxylic acid. One common method is the Fischer esterification, where cyclopentane-1,3-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding cyclopentane-1,3-dicarboxylic acid.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate in biological systems involves its hydrolysis by esterases to yield cyclopentane-1,3-dicarboxylic acid. This acid can then participate in various metabolic pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate: A stereoisomer with different spatial arrangement of the ester groups.
Cyclopentane-1,3-dicarboxylic acid: The parent acid from which the ester is derived.
Cyclopentane-1,3-dimethanol: The reduced form of the ester.
Uniqueness
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (1S,3S) configuration may result in different physical and chemical properties compared to its stereoisomers, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
SQFQEQDRLAZVJQ-BQBZGAKWSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H](C1)C(=O)OC |
SMILES canonique |
COC(=O)C1CCC(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)

![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)

![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)

